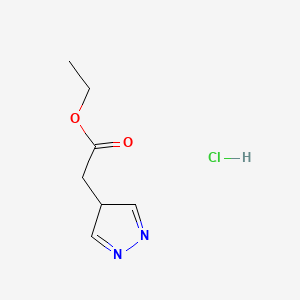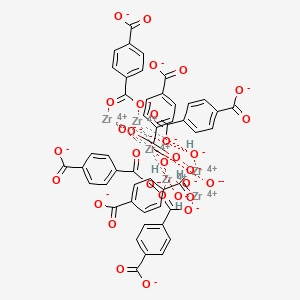
Zirconium 1,4-dicarboxybenzene MOF (UiO-66)
Overview
Description
Zirconium 1,4-dicarboxybenzene MOF (UiO-66) is a metal-organic framework material with a high surface area (1147m²/g), porosity, and thermal stability .
Synthesis Analysis
The synthesis of UiO-66 involves the formation of an inner Zr6O4(OH)4 octahedra core that is 12-fold connected to adjacent octahedra through a 1,4-benzene-dicarboxylate (BDC) linker . A meniscus-guided coating technique, called solution shearing, has been shown to create MOF thin films within minutes and with control over the film thickness .Molecular Structure Analysis
The molecular structure of UiO-66 consists of an inner Zr6O4(OH)4 octahedra core that is 12-fold connected to adjacent octahedra through a 1,4-benzene-dicarboxylate (BDC) linker .Chemical Reactions Analysis
UiO-66 has been used as a template to enhance the distribution and activity of nanoscale zero-valent iron (NZVI), showing good anti-interference ability to co-existing ions .Physical And Chemical Properties Analysis
UiO-66 has a high surface area (1147m²/g), porosity, and thermal stability . It also has a particle size of 100-500nm and a BET surface area of 1000-2000 m²/g .Scientific Research Applications
Arsenic Removal from Aqueous Solutions
- Application: UiO-66 MOF has been successfully used as a template to enhance the distribution and activity of nanoscale zero-valent iron for the rapid and efficient removal of arsenic from aqueous solutions (Liu et al., 2019).
Gas Adsorption
- Application: UiO-66 exhibits notable properties in gas adsorption, especially CO2, due to its tunable missing-linker defects which enhance porosity. This makes it a promising material for applications in gas storage and separation (Wu et al., 2013).
Room-Temperature Synthesis and Thermal Modulation
- Application: UiO-66 can be synthesized at room temperature, resulting in materials as porous and crystalline as those made at elevated temperatures. Modulating the synthesis temperature can vary the number of defect sites, influencing its properties (Destefano et al., 2017).
Cancer Cell Detection
- Application: A series of zirconium-based MOFs, including UiO-66, have been developed as platforms for anchoring phosphate group-modified aptamers to detect living cancer cells, demonstrating its potential in biosensing and early cancer diagnosis (Li et al., 2020).
NO2 Adsorption
- Application: UiO-66 and its variants have been used as adsorbents for NO2 under various conditions, demonstrating the importance of ligand size and pore volume in the adsorption process, which is crucial for environmental pollution control (Ebrahim et al., 2013).
Electrochemical Detection
- Application: UiO-66 has been used in electrochemical sensors for the simultaneous and sensitive determination of dihydroxybenzene isomers, showing excellent electrocatalytic activity and potential in analytical applications (Deng et al., 2017).
CO2 Capture
- Application: UiO-66 has been modified for enhanced CO2 capture performance, with post-synthetic defect exchange showing promise in improving both CO2 uptake and CO2/N2 selectivity, relevant for industrial emission control (Koutsianos et al., 2018).
Selective Dye Adsorption
- Application: UiO-66 has shown effectiveness in selectively adsorbing cationic dyes from aqueous solutions, a property that can be useful in wastewater treatment and environmental remediation (Chen et al., 2015).
Stability Analysis in Aqueous Media
- Application: The long-term stability of UiO-66 in water has been studied, demonstrating its robustness and potential for repeated use in various applications, including adsorption processes (Molavi et al., 2018).
Mechanism of Action
Target of Action
Zirconium 1,4-dicarboxybenzene MOF (UiO-66) is a metal-organic framework (MOF) that primarily targets arsenic (iii) in aqueous solutions . It is also used as a catalyst or catalyst carrier in organic synthesis and chemical reactions .
Mode of Action
UiO-66 MOF interacts with its targets through a combination of chemical oxidation and physical adsorption . It is used as a template to enhance the distribution and activity of nanoscale zero-valent iron (NZVI), which is responsible for the effective removal of arsenic (iii) and its oxidized product arsenic (v) .
Biochemical Pathways
The biochemical pathways involved in the action of UiO-66 MOF are primarily related to the removal of arsenic (iii) from aqueous solutions . The NZVI and iron oxyhydroxides (Fe3O4, γ-Fe2O3, γ-FeOOH, and α-FeOOH) might be responsible for the effective removal of arsenic (iii) and its oxidized product arsenic (v) .
Result of Action
The result of UiO-66 MOF’s action is the efficient and rapid removal of arsenic (iii) from aqueous solutions . It has an adsorption capacity of 360.6 mg As per g NZVI .
Action Environment
The action of UiO-66 MOF is influenced by environmental factors such as the presence of co-existing ions (Ca2+, Mn2+, Cu2+, H2PO4−, and SO42−) and organic acids (oxalic acid and citric acid) . It shows good anti-interference ability to these ions and acids . Its thermal stability is up to 400°C, and it has an activation temperature of 300°C .
Future Directions
The future directions of UiO-66 research involve its use in various applications such as separations, catalysis, sensing, and charge transport . The development of fabrication techniques that overcome obstacles like slow crystallization, control over film thickness, and control over crystallinity is also a promising area of research .
properties
IUPAC Name |
oxygen(2-);terephthalate;zirconium(4+);tetrahydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C8H6O4.4H2O.2O.6Zr/c6*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;;;;;;/h6*1-4H,(H,9,10)(H,11,12);4*1H2;;;;;;;;/q;;;;;;;;;;2*-2;6*+4/p-16 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYKHXIPAICDQE-UHFFFAOYSA-A | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28O30Zr6+4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1632.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



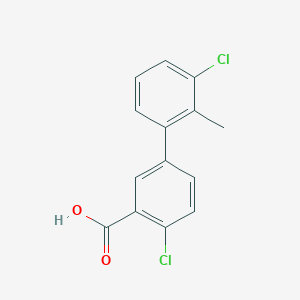
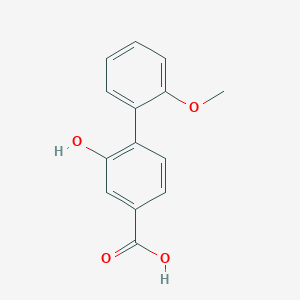

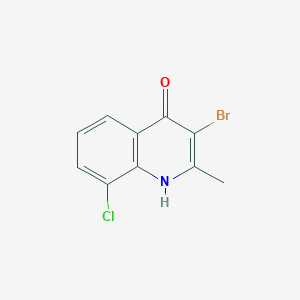

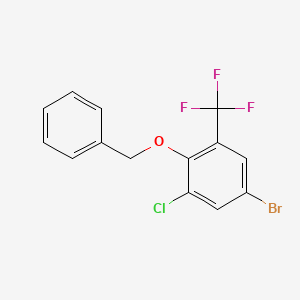

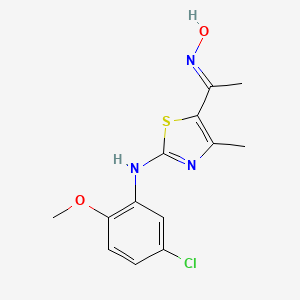
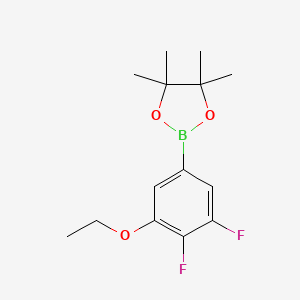
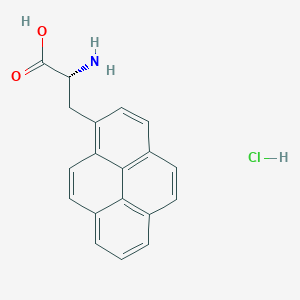
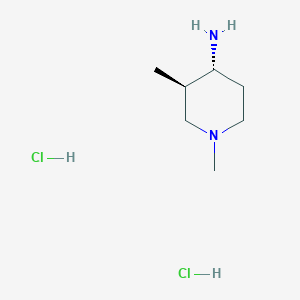
![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)
